molecular formula C13H19FN2O2 B3807659 1-(2-Fluorophenyl)piperidin-4-amine acetate

1-(2-Fluorophenyl)piperidin-4-amine acetate

Cat. No.: B3807659
M. Wt: 254.30 g/mol
InChI Key: XISUUBOTRUIJRJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)piperidin-4-amine acetate is a chemical compound with the molecular formula C11H15FN2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)piperidin-4-amine acetate typically involves the reaction of 2-fluoroaniline with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the 2-fluoroaniline and the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment and controlled environments to maintain the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)piperidin-4-amine acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)piperidin-4-amine acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)piperidin-4-amine acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways in which these enzymes are involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluorophenyl)piperidin-4-amine acetate is unique due to the presence of the acetate group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

acetic acid;1-(2-fluorophenyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.C2H4O2/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14;1-2(3)4/h1-4,9H,5-8,13H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISUUBOTRUIJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CN(CCC1N)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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